3,5-Difluorobenzotrifluoride

Descripción

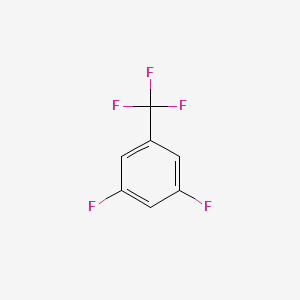

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-difluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCLGXXPDMBMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590727 | |

| Record name | 1,3-Difluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-85-4 | |

| Record name | 1,3-Difluoro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-difluoro-5-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 3,5-Difluorobenzotrifluoride (CAS Number: 401-85-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have witnessed the transformative impact of fluorinated building blocks in modern chemical synthesis. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, offering unprecedented control over parameters like metabolic stability, lipophilicity, and target binding affinity. Among the vast arsenal of fluorinated reagents, 3,5-Difluorobenzotrifluoride (CAS: 401-85-4) stands out as a uniquely versatile intermediate. Its symmetrically substituted aromatic ring, adorned with two deactivating fluorine atoms and a strongly electron-withdrawing trifluoromethyl group, presents a fascinating landscape of reactivity and synthetic potential. This guide is intended to be a comprehensive resource for researchers and professionals in drug discovery and agrochemical development, providing not just a compilation of data, but a deeper understanding of the causality behind the experimental choices and applications of this powerful synthetic tool.

Section 1: Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral characteristics of a reagent is fundamental to its effective application in synthesis. The properties of 3,5-Difluorobenzotrifluoride are largely dictated by the interplay of its five fluorine atoms.

Physicochemical Data

The available data for 3,5-Difluorobenzotrifluoride is summarized in the table below. It is important to note that while some data is experimentally determined, other values are estimated based on structurally similar compounds.

| Property | Value | Source(s) |

| CAS Number | 401-85-4 | [1] |

| Molecular Formula | C₇H₃F₅ | [1] |

| Molecular Weight | 182.09 g/mol | [1] |

| IUPAC Name | 1,3-difluoro-5-(trifluoromethyl)benzene | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | ~95-96 °C (estimated) | [1] |

| Density | 1.4 g/cm³ (approximate) | [1] |

| Refractive Index | ~1.391 (estimated) | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents. | [2] |

Spectral Data Analysis

While a comprehensive, publicly available spectral database for 3,5-Difluorobenzotrifluoride is limited, we can predict its spectral characteristics based on its structure and data from analogous compounds.

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region (δ 7.0-8.0 ppm). A triplet for the C4 proton and a doublet of doublets (or a complex multiplet) for the C2 and C6 protons, with coupling to the fluorine atoms. |

| ¹³C NMR | The carbon NMR will exhibit characteristic large C-F coupling constants. The carbon bearing the CF₃ group will appear as a quartet. The fluorinated carbons (C3 and C5) will show large one-bond C-F coupling, and other aromatic carbons will display smaller two- and three-bond couplings. |

| ¹⁹F NMR | The fluorine NMR spectrum is anticipated to show two main signals. One for the trifluoromethyl group (as a singlet) and another for the two aromatic fluorine atoms (as a triplet), with coupling to the C4 proton. |

| FT-IR | The infrared spectrum will be dominated by strong C-F stretching vibrations in the 1100-1400 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present. |

| Mass Spectrometry | The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 182. Fragmentation will likely involve the loss of fluorine and the trifluoromethyl group. |

Section 2: Synthesis and Reactivity

The synthetic utility of 3,5-Difluorobenzotrifluoride stems from the unique electronic nature of its substituted benzene ring. Understanding its synthesis and predictable reactivity patterns is key to unlocking its potential as a building block.

Synthetic Pathway

A common and reliable method for the synthesis of 3,5-Difluorobenzotrifluoride involves a multi-step sequence starting from a readily available precursor, such as 3,5-difluoroaniline. The following diagram illustrates a plausible synthetic route.

Step-by-Step Synthesis Protocol (Illustrative):

-

Diazotization of 3,5-Difluoroaniline: 3,5-Difluoroaniline is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature to form the diazonium salt intermediate.

-

Balz-Schiemann Reaction: The resulting 3,5-difluorobenzenediazonium tetrafluoroborate is isolated and carefully dried. Gentle heating of the solid diazonium salt induces thermal decomposition, yielding 1,3,5-trifluorobenzene, nitrogen gas, and boron trifluoride.

-

Trifluoromethylation: The final step involves the introduction of the trifluoromethyl group. This can be a challenging transformation and may require specialized reagents and conditions, such as the use of a trifluoromethylating agent in the presence of a suitable catalyst.

Reactivity Profile

The reactivity of the aromatic ring in 3,5-Difluorobenzotrifluoride is significantly influenced by the three electron-withdrawing groups. Both the fluorine atoms and the trifluoromethyl group are deactivating and meta-directing for electrophilic aromatic substitution.[3]

Electrophilic Aromatic Substitution (EAS):

Due to the strong deactivating effect of the substituents, electrophilic aromatic substitution on 3,5-Difluorobenzotrifluoride is challenging and requires harsh reaction conditions. If substitution does occur, it is predicted to take place at the C2, C4, or C6 positions, which are meta to all three electron-withdrawing groups.

Nucleophilic Aromatic Substitution (SₙAr):

The electron-deficient nature of the aromatic ring makes 3,5-Difluorobenzotrifluoride a more likely candidate for nucleophilic aromatic substitution, although the fluorine atoms are not exceptionally good leaving groups.[3] Strong nucleophiles may displace one of the fluorine atoms, particularly if the reaction is driven by favorable thermodynamics.

Section 3: Applications in Drug Development and Agrochemical Synthesis

The true value of 3,5-Difluorobenzotrifluoride lies in its application as a versatile building block for the synthesis of complex, biologically active molecules. The presence of the difluoro and trifluoromethyl moieties can impart desirable properties to the final product.[4]

Role in Medicinal Chemistry

In drug discovery, the introduction of fluorine and trifluoromethyl groups can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa to optimize bioavailability.[4] 3,5-Difluorobenzotrifluoride can serve as a scaffold for the synthesis of a variety of pharmacologically relevant structures.

Agrochemical Applications

Similarly, in the agrochemical industry, fluorinated compounds often exhibit enhanced efficacy and desirable environmental profiles.[5] The 3,5-difluorobenzotrifluoromethylphenyl moiety can be found in a number of patented herbicidal and insecticidal compounds. For example, derivatives of this scaffold have been explored in the synthesis of pyrazole-carboxamide fungicides like Bixafen.[4][6]

Section 4: Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions are paramount when handling 3,5-Difluorobenzotrifluoride. The following information is a summary of best practices and should be supplemented with a thorough review of the material's Safety Data Sheet (SDS).

Hazard Summary

3,5-Difluorobenzotrifluoride is a flammable liquid and vapor.[7] It can cause skin and eye irritation, and may cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[7]

Conclusion

3,5-Difluorobenzotrifluoride is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemical research. Its unique electronic properties, stemming from the presence of two fluorine atoms and a trifluoromethyl group, make it an attractive scaffold for the introduction of fluorine into complex molecules. While its reactivity is modulated by these electron-withdrawing groups, a thorough understanding of its properties and synthetic pathways allows for its effective use in the design and synthesis of novel, high-value compounds. This guide provides a foundational understanding of this important reagent, and it is my hope that it will inspire further innovation and application in your research endeavors.

References

-

Supporting Information for "Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with an Electrophilic Trifluoromethylating Reagent". The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

3,5-Dibromobenzotrifluoride: A Key Intermediate for Organic Synthesis and Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 31). Retrieved from [Link]

-

3,4,5-Trichlorobenzotrifluoride: A Key Intermediate for Organic Synthesis | Chemical Manufacturer and Supplier. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET: 1,3-Difluorobenzene. (2025, December 21). Retrieved from [Link]

- Zhang, X., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Agricultural and Food Chemistry, 69(34), 9729-9762.

- Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).

-

1,3-Difluoro-5-(trifluoromethyl)benzene. ChemSrc. (2025, August 20). Retrieved from [Link]

-

Synthesis of 3,5-difluoroaniline. PrepChem.com. (n.d.). Retrieved from [Link]

- US5294742A - Process for preparing 3,5-difluoroaniline. Google Patents. (n.d.).

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. (n.d.). Retrieved from [Link]

-

Grignard Reaction. (n.d.). Retrieved from [Link]

- Finger, G. C., & Reed, F. H. (1944). Aromatic Fluorine Compounds. I. The Synthesis of 2,5- and 3,5-Difluorobenzotrifluorides. Journal of the American Chemical Society, 66(11), 1972–1974.

-

3,5-Difluoronitrobenzene - Optional[13C NMR] - Spectrum. SpectraBase. (n.d.). Retrieved from [Link]

-

3,5-DIMETHYL-BENZOTRIFLUORIDE - Optional[13C NMR] - Chemical Shifts. SpectraBase. (n.d.). Retrieved from [Link]

-

3,5-Dichloro-4-fluorobenzotrifluoride - Optional[13C NMR] - Spectrum. SpectraBase. (n.d.). Retrieved from [Link]

-

3,4-Dichlorobenzotrifluoride. PubChem. (n.d.). Retrieved from [Link]

-

Enhancing Agrochemical Efficacy with 3,5-Difluoropicolinic Acid. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

7: The Grignard Reaction (Experiment). Chemistry LibreTexts. (2024, March 16). Retrieved from [Link]

-

Process for producing 3,5-difluoroaniline - European Patent Office - EP 0497213 A2. (n.d.). Retrieved from [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Oakwood Chemical. (n.d.). Retrieved from [Link]

-

Benzotrifluoride. (n.d.). Retrieved from [Link]

-

4-Amino-3,5-Dichlorobenzotrifluoride(DCTFMA). (n.d.). Retrieved from [Link]

-

(Trifluoromethyl)benzene. PubChem. (n.d.). Retrieved from [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate. (2025, November 7). Retrieved from [Link]

-

1,3,5-Trifluorobenzene. PubChem. (n.d.). Retrieved from [Link]

-

Trifluorotoluene. Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. 1,3-Difluoro-5-(trifluoromethyl)benzene | CAS#:401-85-4 | Chemsrc [chemsrc.com]

- 2. rsc.org [rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. Bixafen | C18H12Cl2F3N3O | CID 11434448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Bixafen| synthesis - chemicalbook [chemicalbook.com]

- 7. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to 3,5-Difluorobenzotrifluoride: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have emerged as indispensable tools for molecular design. The strategic incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity, thereby enhancing its therapeutic efficacy or material performance.[1][2][3] Among these critical building blocks, 3,5-Difluorobenzotrifluoride (also known as 1,3-difluoro-5-(trifluoromethyl)benzene) is a compound of significant interest. Its unique electronic profile, characterized by a trifluoromethyl group and two fluorine atoms on a benzene ring, makes it a versatile intermediate for synthesizing a wide range of advanced materials and active pharmaceutical ingredients (APIs).[4][5]

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,5-Difluorobenzotrifluoride, intended for researchers, scientists, and drug development professionals. We will delve into its spectroscopic signature, chemical reactivity, established synthetic protocols, and key applications, offering field-proven insights grounded in authoritative data.

Core Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1,3-difluoro-5-(trifluoromethyl)benzene[6][7] |

| Synonyms | α,α,α,3,5-Pentafluorotoluene[7] |

| CAS Number | 401-85-4[6][7] |

| Molecular Formula | C₇H₃F₅[6] |

| Molecular Weight | 182.09 g/mol [7] |

Part 1: Physicochemical and Spectroscopic Properties

The utility of 3,5-Difluorobenzotrifluoride in synthesis is dictated by its distinct physical and spectroscopic characteristics. Understanding these properties is fundamental to its handling, characterization, and deployment in chemical reactions.

Physical Properties

The following table summarizes the key physical properties of 3,5-Difluorobenzotrifluoride. This data is essential for designing experimental setups, particularly for reactions involving temperature control and purification.

| Property | Value | Source |

| Physical Form | Liquid | [7] |

| Appearance | Colorless | [8] |

| Boiling Point | 94-95 °C | [7] |

| Flash Point | 94-95 °C | [7] |

| Storage Temperature | Ambient Temperature | [7] |

Note: Data for density, refractive index, and solubility were not specifically available for 3,5-Difluorobenzotrifluoride in the consulted resources. Based on its structure, it is expected to be soluble in common organic solvents like ethers, chlorinated solvents, and aromatic hydrocarbons.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides a definitive fingerprint for the identification and purity assessment of 3,5-Difluorobenzotrifluoride.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for the structural verification of this molecule. The highly symmetric substitution pattern leads to a simplified yet informative spectrum.

-

¹H NMR: The spectrum will feature two signals corresponding to the three aromatic protons. The proton at the C2 position will appear as a triplet of triplets due to coupling with the two meta-fluorine atoms (at C3 and C5) and the two ortho-protons (which are not present, but the principle applies to coupling with adjacent fluorine). The two equivalent protons at C4 and C6 will appear as a doublet of doublets, coupling to the adjacent fluorine and the more distant fluorine.

-

¹⁹F NMR: Two distinct signals are expected. The two fluorine atoms on the ring (at C3 and C5) will appear as one signal, while the three fluorine atoms of the trifluoromethyl group will appear as a sharp singlet at a characteristic chemical shift.[9]

-

¹³C NMR: The carbon spectrum will show distinct signals for the CF₃ carbon, the two C-F carbons, the two C-H carbons, and the C-CF₃ carbon, with characteristic splitting patterns due to C-F coupling.

B. Infrared (IR) Spectroscopy The IR spectrum is useful for identifying key functional groups. Characteristic absorption bands for 3,5-Difluorobenzotrifluoride include:

-

C-F Stretching: Strong absorption bands typically in the 1100-1400 cm⁻¹ region, indicative of both the aromatic C-F bonds and the C-F bonds of the trifluoromethyl group.

-

Aromatic C-H Stretching: Signals typically appear above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ range.

C. Mass Spectrometry (MS) Electron Ionization (EI) Mass Spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A strong molecular ion peak is expected at m/z 182.

-

Fragmentation: Common fragmentation pathways include the loss of a fluorine atom ([M-F]⁺ at m/z 163) or the trifluoromethyl radical ([M-CF₃]⁺ at m/z 113), which are characteristic of benzotrifluoride derivatives.[10][11]

Part 2: Chemical Properties and Reactivity

The reactivity of 3,5-Difluorobenzotrifluoride is dominated by the strong electron-withdrawing effects of its five fluorine atoms, which significantly deactivates the aromatic ring towards electrophilic attack but can render it susceptible to nucleophilic substitution under specific conditions.

Electronic Effects and Ring Reactivity

Both the fluorine substituents and the trifluoromethyl group are powerful electron-withdrawing groups through inductive effects (-I). The fluorine atoms also exert a resonance effect (+R) but their inductive effect is dominant. This synergy makes the benzene ring highly electron-deficient.

-

Deactivation: The ring is strongly deactivated towards Electrophilic Aromatic Substitution (EAS) compared to benzene. Harsher reaction conditions (e.g., stronger Lewis acids, higher temperatures) are typically required for reactions like nitration or halogenation.

-

Directing Effects in EAS: In the event of an EAS reaction, the directing effects of the substituents must be considered. The trifluoromethyl group is a meta-director, while the fluorine atoms are ortho, para-directors. The positions ortho to both fluorine atoms (C4 and C6) and the position para to both (C2) are the most likely sites of substitution.

The logical relationship for determining the site of electrophilic attack is visualized below.

Caption: Directing effects governing electrophilic substitution on 3,5-Difluorobenzotrifluoride.

Stability

The compound exhibits high thermal and chemical stability, a hallmark of fluorinated aromatic compounds. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the molecule resistant to degradation under many conditions.[5]

Part 3: Synthesis and Experimental Protocols

The preparation of 3,5-Difluorobenzotrifluoride has been documented in the scientific literature, with methods developed to achieve regioselective fluorination.

Overview of Synthetic Strategy

A notable synthesis of 3,5-Difluorobenzotrifluoride was described by Finger and Reed, which involves a multi-step process starting from 3-nitrobenzotrifluoride.[12][13] This pathway leverages nitration, reduction, and diazotization-fluorination (Balz-Schiemann reaction) sequences to install the fluorine atoms at the desired positions.

The general workflow for this synthesis is outlined below.

Caption: Synthetic pathway for 3,5-Difluorobenzotrifluoride from 3-Nitrobenzotrifluoride.

Experimental Protocol: Synthesis of 3,5-Dinitrobenzotrifluoride (Intermediate)

This protocol describes the initial step in the synthesis, the dinitration of 3-nitrobenzotrifluoride, as adapted from the literature.[12]

Materials:

-

3-Nitrobenzotrifluoride

-

Fuming Nitric Acid (90%)

-

Fuming Sulfuric Acid (20% SO₃)

-

Ice

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place the fuming sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of Reactants: Slowly add 3-nitrobenzotrifluoride to the stirred, cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Nitration: Once the addition is complete, add fuming nitric acid dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction Completion: After adding the nitric acid, allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. A solid precipitate of 3,5-dinitrobenzotrifluoride will form.

-

Isolation and Purification: Filter the solid product, wash it thoroughly with cold water until the washings are neutral, and then dry it. The crude product can be recrystallized from a suitable solvent like ethanol to yield pure 3,5-dinitrobenzotrifluoride.

Self-Validation Note: The purity of the intermediate should be confirmed by melting point analysis and spectroscopic methods (NMR, IR) before proceeding to subsequent reduction and fluorination steps.

Part 4: Applications and Safety

Applications in Drug Discovery and Materials Science

3,5-Difluorobenzotrifluoride is a valuable scaffold in the synthesis of complex organic molecules. The trifluoromethyl group is known to increase lipophilicity and resist metabolic oxidation, while the fluorine atoms can form critical hydrogen bonds with biological targets and block metabolic pathways.[2]

-

Pharmaceutical Intermediates: It serves as a starting material for APIs in various therapeutic areas, including oncology, neuroscience, and anti-inflammatory treatments.[1] The difluoro-substitution pattern is often used to fine-tune receptor binding and improve pharmacokinetic profiles.[4]

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of this moiety into pesticides and herbicides can enhance their stability and efficacy.[4][5]

-

Material Science: The high stability and unique electronic properties of the 3,5-difluorobenzotrifluoride core make it a candidate for the development of specialty polymers, liquid crystals, and other advanced materials.

Safety and Handling

Proper handling of 3,5-Difluorobenzotrifluoride is crucial. The following safety information is derived from available Safety Data Sheets (SDS).[7]

GHS Hazard Classification

| Hazard Code | Description |

|---|---|

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[7]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid breathing vapors.

Conclusion

3,5-Difluorobenzotrifluoride is a high-value chemical intermediate whose utility is firmly established in the fields of pharmaceutical and agrochemical research. Its unique combination of a trifluoromethyl group and two meta-directing fluorine atoms on an aromatic ring provides a stable and electronically distinct scaffold for the synthesis of novel, high-performance molecules. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is paramount for any scientist seeking to leverage this powerful building block in their research and development endeavors.

References

- Fluorochem. (n.d.). 3,5-Difluorobenzotrifluoride. Retrieved from Fluorochem website. [https://www.fluorochem.co.uk/product/f036254]

- Finger, G. C., & Reed, F. H. (2002). Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides. Journal of the American Chemical Society. [https://pubs.acs.org/doi/abs/10.1021/ja01193a059]

- Finger, G. C., & Reed, F. H. (2002). Aromatic Fluorine Compounds. I. The Synthesis of 2,5- and 3,5-Difluorobenzotrifluorides. Journal of the American Chemical Society. [https://pubs.acs.org/doi/pdf/10.1021/ja01193a059]

- Supporting Information for a relevant study. (n.d.). General information on NMR spectra. [https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-12-168-S1.pdf]

- 3,5-Difluoropyridine: A Key Building Block for Pharmaceutical and Agrochemical Innovation. (n.d.). Retrieved from a chemical supplier website. [https://www.chem-station.

- The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. (n.d.). Retrieved from a chemical supplier website. [https://www.chem-station.com/en/products-services/the-role-of-1-bromo-35-difluorobenzene-in-modern-drug-discovery]

- Fisher Scientific. (2024). Safety Data Sheet - 1,3,5-Trifluorobenzene. [https://www.fishersci.com/msds?productName=AC139450050]

- Priya A., Mahesh Kumar N., & Shachindra L. N. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [https://www.thepharmajournal.com/archives/2025/vol7issue2/PartB/7-2-15-427.pdf]

- The Synthetic Utility of 3,5-Difluorotoluene: A Technical Review of its Core Reactions. (2025). Benchchem. [https://www.benchchem.com/pdf/technical-guide-3-5-difluorotoluene.pdf]

- Sigma-Aldrich. (n.d.). 3,5-Difluorobenzotrifluoride. Retrieved from Sigma-Aldrich website. [https://www.sigmaaldrich.com/US/en/product/aldrich/apo455837532]

- Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. (2025). Benchchem. [https://www.benchchem.com/pdf/msds-3-4-dichloro-2-fluorobenzodifluoride.pdf]

- PharmaBlock. (n.d.). Application of Fluorine in Drug Discovery. [https://www.pharmablock.

- The Role of Fluorinated Intermediates in Modern Drug Discovery. (2025). Ningbo Inno Pharmchem Co., Ltd. [https://www.inno-pharmchem.com/news/the-role-of-fluorinated-intermediates-in-modern-drug-discovery-2025-10-09]

- "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups". (2021). Fluorine notes. [https://notes.fluorine1.ru/public/2021/4_21/en.html]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 3,5-Difluorobenzotrifluoride | 401-85-4 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 12. Aromatic fluorine compounds. I. The synthesis of 2,5- and 3,5-difluorobenzotrifluorides [pubs.usgs.gov]

- 13. pubs.acs.org [pubs.acs.org]

3,5-Difluorobenzotrifluoride molecular weight and formula

An In-Depth Technical Guide to 3,5-Difluorobenzotrifluoride: Molecular Formula and Weight

Introduction

3,5-Difluorobenzotrifluoride, also known by its IUPAC name 1,3-difluoro-5-(trifluoromethyl)benzene or as α,α,α,3,5-pentafluorotoluene, is a significant fluorinated organic compound.[1][2] Its structural combination of a difluorinated benzene ring and a trifluoromethyl group makes it a valuable building block in the synthesis of complex molecules. For researchers and professionals in drug development and agrochemical science, a precise understanding of its fundamental physicochemical properties, such as molecular formula and weight, is paramount for stoichiometric calculations, analytical characterization, and the development of novel synthetic pathways. This guide provides a detailed examination of these core properties. The compound is uniquely identified by its CAS Number: 401-85-4.[1][2]

Molecular Structure and Formula

The molecular formula of 3,5-Difluorobenzotrifluoride is C₇H₃F₅ .[1] This formula indicates that each molecule is composed of:

-

Seven (7) Carbon (C) atoms

-

Three (3) Hydrogen (H) atoms

-

Five (5) Fluorine (F) atoms

The structure consists of a central benzene ring. One carbon atom of the ring is attached to a trifluoromethyl (-CF₃) group. Two other carbon atoms, located at the meta-positions (3 and 5) relative to the trifluoromethyl group, are each bonded to a fluorine atom.

The following diagram, generated using the DOT language, illustrates the molecular architecture.

Caption: Molecular structure of 3,5-Difluorobenzotrifluoride (C₇H₃F₅).

Calculation of Molecular Weight

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. The calculation for 3,5-Difluorobenzotrifluoride is detailed below, using the standard atomic weights for carbon, hydrogen, and fluorine.

-

Atomic Weight of Carbon (C): ~12.011 u

-

Atomic Weight of Hydrogen (H): ~1.008 u

-

Atomic Weight of Fluorine (F): ~18.998 u

Step-by-Step Calculation:

-

Mass from Carbon: 7 atoms × 12.011 u/atom = 84.077 u

-

Mass from Hydrogen: 3 atoms × 1.008 u/atom = 3.024 u

-

Mass from Fluorine: 5 atoms × 18.998 u/atom = 94.990 u

Total Molecular Weight: MW = 84.077 u + 3.024 u + 94.990 u = 182.091 u

The commonly cited molecular weight is 182.09 g/mol .[1][2]

Data Summary

The core quantitative data for 3,5-Difluorobenzotrifluoride is summarized in the table below for ease of reference. This information is fundamental for experimental design and execution in a laboratory setting.

| Parameter | Value | Source |

| IUPAC Name | 1,3-difluoro-5-(trifluoromethyl)benzene | [1] |

| Synonym | α,α,α,3,5-Pentafluorotoluene | [2] |

| CAS Number | 401-85-4 | [1][2] |

| Molecular Formula | C₇H₃F₅ | [1] |

| Molecular Weight | 182.09 g/mol | [1][2] |

| Elemental Composition | Carbon (C): 7 × 12.011 u | |

| Hydrogen (H): 3 × 1.008 u | ||

| Fluorine (F): 5 × 18.998 u |

Expert Insights: The Importance of Foundational Data

In the fields of medicinal chemistry and materials science, the introduction of fluorine atoms into organic molecules can dramatically alter their properties, including metabolic stability, lipophilicity, and binding affinity.[3] 3,5-Difluorobenzotrifluoride serves as a key intermediate for introducing a difluoro-trifluoromethyl-phenyl moiety into larger, more complex molecules.

A trustworthy and accurate determination of the molecular weight and formula is not merely an academic exercise; it is the bedrock of reproducible science.

-

Stoichiometry: Precise molecular weight is essential for calculating molar equivalents, ensuring that reactants are combined in the correct proportions for optimal reaction yield and purity.

-

Analytical Chemistry: In techniques like mass spectrometry, the experimentally determined molecular ion peak is compared against the calculated molecular weight to confirm the identity and purity of the synthesized compound.

-

Regulatory Compliance: Accurate molecular formula and weight are required components of the documentation for registering new chemical substances and for patent applications.

Therefore, the validation of these fundamental properties through reliable sources and calculations is the first step in any rigorous research and development workflow involving this compound.

References

Sources

A Comprehensive Guide to the Synthesis of 1,3-Difluoro-5-(trifluoromethyl)benzene

Executive Summary

1,3-Difluoro-5-(trifluoromethyl)benzene is a critical building block in the development of advanced pharmaceuticals, agrochemicals, and materials. The unique 1,3,5-substitution pattern, featuring two electron-withdrawing fluorine atoms and a potent trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities. This guide provides an in-depth, scientifically grounded pathway for the synthesis of this valuable compound, designed for researchers and development professionals. We will focus on a robust and scalable multi-step synthesis commencing from commercially available benzotrifluoride. The core of this strategy involves a regioselective dinitration, followed by a chemical reduction to a key diamine intermediate, and culminates in a double Balz-Schiemann reaction to introduce the fluoro groups. Each step is elucidated with mechanistic insights, detailed protocols, and a discussion of the underlying chemical principles that govern the experimental choices.

Introduction: The Strategic Importance of Fluorinated Aromatics

The incorporation of fluorine into organic molecules is a cornerstone of modern chemical and pharmaceutical design. The 1,3,5-substitution pattern, in particular, can be challenging to access compared to other isomers, making reliable synthetic routes highly valuable.[1] The target molecule, 1,3-difluoro-5-(trifluoromethyl)benzene, presents a trifecta of fluorine's influence:

-

The Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group and a lipophilic hydrogen bond mimic, it significantly enhances metabolic stability and cell membrane permeability.[2]

-

Aryl Fluoride Bonds (C-F): The C-F bond is the strongest single bond to carbon, offering exceptional thermal and chemical stability. It also modulates the electronic properties of the aromatic ring, influencing its reactivity and interactions with biological targets.

This guide details a logical and field-proven synthetic approach, designed to navigate the challenges of regioselectivity and functional group tolerance inherent in constructing this poly-substituted aromatic system.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of 1,3-difluoro-5-(trifluoromethyl)benzene points to a strategy centered on the late-stage introduction of the fluoro groups. The robust and classic Balz-Schiemann reaction is the ideal choice for converting amino groups to fluorines on an aromatic ring.[3][4] This leads us backward to a key diamine intermediate, which can be readily prepared from a dinitro precursor. The trifluoromethyl group serves as a stable and powerful meta-director, guiding the initial nitration steps to achieve the desired 1,3,5-substitution pattern.

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Key Intermediate: 5-(Trifluoromethyl)benzene-1,3-diamine

This phase of the synthesis establishes the core 1,3,5-substitution pattern on the aromatic ring.

Step 1: Dinitration of Benzotrifluoride

The synthesis begins with the dinitration of commercially available benzotrifluoride. The trifluoromethyl group is a moderate deactivator but a strong meta-director due to its powerful electron-withdrawing inductive effect. This inherent directing property is leveraged to install two nitro groups regioselectively at the C3 and C5 positions.

Mechanism: This is a classic electrophilic aromatic substitution reaction. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-deficient benzotrifluoride ring attacks the nitronium ion, proceeding through a resonance-stabilized carbocation intermediate (sigma complex). The loss of a proton restores aromaticity and yields the nitrated product. The deactivating nature of the first nitro group and the CF₃ group necessitates forcing conditions (fuming acids, elevated temperature) to achieve dinitration.

Experimental Protocol: Synthesis of 3,5-Dinitrobenzotrifluoride

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cautiously add 200 mL of fuming sulfuric acid (20% SO₃).

-

Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

-

Reagent Addition: While maintaining the temperature below 10 °C, slowly add 100 mL of fuming nitric acid (>90%) via the dropping funnel.

-

Substrate Addition: Once the nitrating mixture is prepared and cooled, add 50 g (0.34 mol) of benzotrifluoride dropwise over 1 hour, ensuring the internal temperature does not exceed 15 °C.

-

Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 85-90 °C for 4 hours.

-

Workup: Carefully pour the cooled reaction mixture onto 1 kg of crushed ice. The solid product will precipitate.

-

Isolation: Filter the yellow solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

-

Purification: Dry the crude product in a vacuum oven. Recrystallization from ethanol can be performed for higher purity.

Step 2: Reduction of 3,5-Dinitrobenzotrifluoride

The conversion of the dinitro compound to the corresponding diamine is a critical step. While various methods exist, catalytic hydrogenation is often preferred for its high yield, clean conversion, and avoidance of stoichiometric heavy metal waste associated with methods like Sn/HCl reduction.

Rationale for Method Selection: Palladium on carbon (Pd/C) is a highly efficient catalyst for the reduction of aromatic nitro groups. The reaction proceeds under relatively mild conditions (moderate hydrogen pressure and temperature) and the catalyst can be easily recovered by filtration. This method typically results in a very clean product, simplifying downstream purification.

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)benzene-1,3-diamine

-

Reaction Setup: To a hydrogenation vessel (Parr shaker or similar), add 47.2 g (0.2 mol) of 3,5-dinitrobenzotrifluoride and 500 mL of methanol.

-

Catalyst Addition: Carefully add 2.5 g of 10% Palladium on Carbon (Pd/C) catalyst (50% wet).

-

Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen to 50 psi.

-

Reaction: Heat the mixture to 40 °C and agitate vigorously. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours.

-

Workup: Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude diamine. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Target Synthesis via Double Balz-Schiemann Reaction

The final stage of the synthesis transforms the key diamine intermediate into the target molecule using the Balz-Schiemann reaction. This process involves two distinct chemical transformations performed sequentially: diazotization followed by thermal decomposition.[5][6]

Caption: Workflow for the Double Balz-Schiemann Reaction.

Mechanism and Principles

-

Diazotization: The aromatic amino groups react with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid, to form diazonium salts (-N₂⁺).[7] In this protocol, fluoroboric acid (HBF₄) is used as the acid source. This serves a dual purpose: it provides the acidic medium for diazotization and furnishes the tetrafluoroborate (BF₄⁻) counter-ion, which forms a relatively stable, isolable diazonium salt.

-

Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is then heated.[3][6] Thermolysis causes the expulsion of nitrogen gas (N₂), an excellent leaving group, generating a transient aryl cation. This highly reactive cation is immediately captured by a fluoride ion from the BF₄⁻ counter-ion, forming the stable aryl fluoride bond and boron trifluoride (BF₃) as a byproduct.[4][5]

Safety Consideration: Aryl diazonium salts, particularly when dry, are potentially explosive and should be handled with extreme care, behind a blast shield, and in small quantities.

Detailed Experimental Protocol

-

Acid Solution: In a 1 L beaker, place 176 g (1.0 mol) of 48% aqueous fluoroboric acid (HBF₄) and cool to -5 °C in an ice-salt-acetone bath.

-

Amine Addition: Prepare a solution of 35.2 g (0.2 mol) of 5-(trifluoromethyl)benzene-1,3-diamine in 200 mL of methanol. Add this solution slowly to the cold HBF₄, keeping the temperature below 0 °C.

-

Diazotization: Prepare a solution of 28.0 g (0.405 mol) of sodium nitrite (NaNO₂) in 60 mL of water. Add this solution dropwise to the stirred amine-acid mixture. Maintain the temperature strictly between -5 °C and 0 °C throughout the addition. A precipitate of the bis(diazonium) tetrafluoroborate salt will form.

-

Salt Isolation: After the addition is complete, stir the slurry for an additional 30 minutes at 0 °C. Filter the solid salt, wash it with a small amount of cold 5% HBF₄ solution, followed by cold methanol, and finally with cold diethyl ether.

-

Drying: Dry the salt under a stream of nitrogen or in a vacuum desiccator for a short period. CRITICAL: Do not dry the salt completely or for extended periods to minimize the risk of explosion.

-

Decomposition: Place the moist diazonium salt in a flask equipped for distillation. Heat the flask gently in an oil bath. The decomposition will begin, evidenced by the evolution of nitrogen and boron trifluoride gas. The liquid product will distill over.

-

Purification: Collect the distillate. Wash the crude product with 5% aqueous sodium carbonate solution, then with water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and purify by fractional distillation to yield pure 1,3-difluoro-5-(trifluoromethyl)benzene.

Data Summary

| Step | Reaction | Starting Material | Product | Typical Yield | Purity (GC) | Key Conditions |

| 1 | Dinitration | Benzotrifluoride | 3,5-Dinitrobenzotrifluoride | 85-90% | >98% | Fuming HNO₃/H₂SO₄, 90°C |

| 2 | Reduction | 3,5-Dinitrobenzotrifluoride | 5-(Trifluoromethyl)benzene-1,3-diamine | 90-95% | >97% | H₂ (50 psi), 10% Pd/C, MeOH, 40°C |

| 3 | Double Balz-Schiemann | 5-(Trifluoromethyl)benzene-1,3-diamine | 1,3-Difluoro-5-(trifluoromethyl)benzene | 60-70% | >99% | Diazotization at 0°C; Thermal Decomposition |

Conclusion

The synthetic pathway detailed in this guide, proceeding from benzotrifluoride via dinitration, reduction, and a double Balz-Schiemann reaction, represents a reliable and scalable method for producing high-purity 1,3-difluoro-5-(trifluoromethyl)benzene. By understanding the mechanistic principles behind each transformation—from the regiochemical control exerted by the trifluoromethyl group to the nuanced execution of the Balz-Schiemann reaction—researchers can confidently and safely synthesize this important fluorinated building block for application in drug discovery and materials science.

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. nbinno.com [nbinno.com]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 6. Explain the following reactions: Balz-Schiemann reaction Diazotization re.. [askfilo.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 1,3-Difluoro-5-(trifluoromethyl)benzene

This guide provides a comprehensive technical overview of 1,3-Difluoro-5-(trifluoromethyl)benzene, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, reactivity, and applications, underpinned by authoritative sources and practical insights.

Nomenclature and Structural Elucidation

The compound commonly referred to as 3,5-Difluorobenzotrifluoride is systematically named 1,3-Difluoro-5-(trifluoromethyl)benzene according to IUPAC nomenclature.[1] Its chemical structure consists of a benzene ring substituted with two fluorine atoms at the meta positions (1 and 3) and a trifluoromethyl group at the 5-position.

Key Identifiers:

-

Molecular Formula: C₇H₃F₅[2]

-

Molecular Weight: 182.09 g/mol [2]

-

InChI Key: POCLGXXPDMBMPQ-UHFFFAOYSA-N

The strategic placement of these electronegative groups—two fluorine atoms and a trifluoromethyl group—profoundly influences the molecule's electronic properties and reactivity, making it a valuable synthon in the design of novel therapeutic agents. The electron-withdrawing nature of the substituents deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,3-Difluoro-5-(trifluoromethyl)benzene is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Appearance | Colorless to almost colorless clear liquid or solid | [5] |

| Boiling Point | Not explicitly available for this specific isomer, but related compounds like 1,3,5-Trifluorobenzene boil at 75-76 °C and 1,3-Bis(trifluoromethyl)benzene boils at 114–116 °C. | [5][6] |

| Melting Point | Not explicitly available. Related compounds like 1,3,5-Trifluorobenzene melt at -5.5 °C. | [7] |

| Density | Not explicitly available. Related compounds like 1,3,5-Trifluorobenzene have a density of 1.277 g/mL at 25 °C. | [7] |

| Purity | Typically available at ≥95% or ≥97% purity. | [2] |

Note: Specific experimental values for boiling and melting points and density can vary between sources and depend on purity.

Synthesis and Manufacturing

A plausible synthetic route for 1,3-Difluoro-5-(trifluoromethyl)benzene could involve the halogen exchange (Halex) reaction on a chlorinated or brominated precursor.

Conceptual Laboratory Synthesis Protocol:

Reaction: Halogen Exchange Fluorination

This protocol is a generalized representation and would require optimization.

Materials:

-

1-Bromo-3,5-difluorobenzene (or a related halogenated precursor)

-

Trifluoromethylating agent (e.g., Ruppert-Prakash reagent, trifluoromethyl iodide with a copper catalyst)

-

Anhydrous solvent (e.g., DMF, NMP)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the halogenated precursor and the anhydrous solvent.

-

Purge the system with nitrogen for 15-20 minutes.

-

Add the trifluoromethylating agent and any necessary catalysts or additives.

-

Heat the reaction mixture to the required temperature (typically between 80-150 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water or a saturated ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 1,3-Difluoro-5-(trifluoromethyl)benzene.

Caption: Conceptual workflow for the synthesis of 1,3-Difluoro-5-(trifluoromethyl)benzene.

Chemical Reactivity and Derivatization

The reactivity of 1,3-Difluoro-5-(trifluoromethyl)benzene is dominated by the strong electron-withdrawing effects of its substituents. This electronic profile makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions ortho and para to the activating groups are the most likely sites for nucleophilic attack.

Common derivatizations relevant to drug discovery include:

-

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amine, providing a handle for further functionalization.[4]

-

Halogenation: Introduction of bromine or iodine can facilitate cross-coupling reactions.[6]

-

Metal-Catalyzed Cross-Coupling: Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.[9]

Sources

- 1. 1,3-Difluoro-5-(trifluoromethyl)benzene | CAS#:401-85-4 | Chemsrc [chemsrc.com]

- 2. 1,3-Difluoro-5-(trifluoromethyl)benzene - CAS:401-85-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. Buy 1,3-Difluoro-2-(3-methyl-2-nitro-phenoxy)-5-(trifluoromethyl)benzene [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]

- 7. 1,3,5-三氟苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1,3,5-Trifluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Difluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's pharmacokinetic and pharmacodynamic profile. The unique electronic properties of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 3,5-Difluorobenzotrifluoride, a trifluoromethylated and difluorinated benzene derivative, represents a key building block in the synthesis of complex pharmaceutical intermediates. Its distinct substitution pattern provides a unique combination of steric and electronic features, making it a valuable synthon for creating novel therapeutic agents. This guide provides a comprehensive overview of the critical physicochemical properties of 3,5-Difluorobenzotrifluoride, namely its boiling point and density, and outlines the rigorous experimental methodologies for their determination.

Physicochemical Properties of 3,5-Difluorobenzotrifluoride

The boiling point and density of a compound are fundamental physical constants that are critical for its handling, purification, and use in synthetic protocols. These properties are intrinsic to the molecule's structure and intermolecular forces.

| Property | Value | Source(s) |

| Boiling Point | 94-95.6 °C at 760 mmHg | [1][2] |

| Density | 1.386 - 1.4 g/cm³ | [1][2] |

| CAS Number | 401-85-4 | [3][4][5][6] |

| Molecular Formula | C₇H₃F₅ | [2][3][4][5][7] |

| Molecular Weight | 182.09 g/mol | [3][5][7] |

The Science Behind the Values: Intermolecular Forces at Play

The observed boiling point of 3,5-Difluorobenzotrifluoride is a direct consequence of the intermolecular forces present. The highly electronegative fluorine atoms create significant bond dipoles within the molecule. While the symmetrical substitution pattern of the difluoro groups on the benzene ring might suggest a cancellation of dipole moments, the presence of the trifluoromethyl group introduces a strong, localized dipole. This results in dipole-dipole interactions between molecules, which, in addition to the ubiquitous van der Waals forces, must be overcome for the substance to transition from the liquid to the gaseous phase.

Similarly, the density of 3,5-Difluorobenzotrifluoride is a reflection of its molecular weight and how efficiently its molecules pack in the liquid state. The presence of five fluorine atoms contributes significantly to the overall molecular mass without a proportional increase in volume, leading to a density substantially greater than that of water.

Experimental Determination of Boiling Point and Density: A Protocol for Scientific Integrity

Accurate determination of the boiling point and density of 3,5-Difluorobenzotrifluoride is paramount for its application in research and development. The following protocols are designed to ensure trustworthy and reproducible results.

Experimental Protocol 1: Boiling Point Determination via the Thiele Tube Method

This method is a reliable and microscale technique for accurate boiling point measurement.

Methodology:

-

Sample Preparation: A small sample of 3,5-Difluorobenzotrifluoride (approximately 0.5 mL) is placed in a small-diameter test tube.

-

Capillary Tube Insertion: A sealed-end capillary tube is inverted and placed within the test tube containing the sample.

-

Apparatus Assembly: The test tube is securely attached to a thermometer.

-

Heating: The assembly is immersed in a Thiele tube containing mineral oil. The side arm of the Thiele tube is gently heated to ensure uniform heat distribution.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the capillary tube. Heating is continued until the bubbling is rapid and then discontinued.

-

Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Experimental Protocol 2: Density Determination via Pycnometry

A pycnometer, or specific gravity bottle, is used for the precise measurement of density.

Methodology:

-

Pycnometer Calibration: The empty pycnometer is cleaned, dried, and its mass is accurately determined. It is then filled with deionized water of a known temperature, and its mass is measured again. The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

Sample Measurement: The pycnometer is emptied, thoroughly dried, and filled with 3,5-Difluorobenzotrifluoride. The mass of the filled pycnometer is then measured.

-

Density Calculation: The mass of the 3,5-Difluorobenzotrifluoride is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates the logical flow of the experimental determination of the boiling point and density of 3,5-Difluorobenzotrifluoride.

Caption: Experimental workflow for determining the boiling point and density.

Safety and Handling Considerations

3,5-Difluorobenzotrifluoride is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. Avoid inhalation of vapors and contact with skin and eyes. In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.

Conclusion

The precise knowledge of the boiling point and density of 3,5-Difluorobenzotrifluoride is fundamental for its effective utilization in the synthesis of novel pharmaceutical compounds. The methodologies outlined in this guide provide a framework for obtaining accurate and reliable data, ensuring the integrity of research and development processes. As the demand for sophisticated fluorinated building blocks continues to grow in the pharmaceutical industry, a thorough understanding of their core physicochemical properties remains an indispensable aspect of scientific advancement.

References

-

ChemBK. 1,3-difluoro-5-methylbenzene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. [Link]

-

Alachem Co., Ltd. 401-85-4 | 3,5-Difluorobenzotrifluoride. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 3-Fluorobenzotrifluoride, 99%. [Link]

-

Chemsrc. 1,3-Difluoro-5-(trifluoromethyl)benzene. [Link]

-

PubChem. 1,3,5-Trifluorobenzene. [Link]

Sources

- 1. 401-85-4 | CAS DataBase [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. CAS 401-85-4 | 1800-3-Y6 | MDL MFCD09263729 | 3,5-Difluorobenzotrifluoride | SynQuest Laboratories [synquestlabs.com]

- 5. 3,5-Difluorobenzotrifluoride | CymitQuimica [cymitquimica.com]

- 6. 3,5-Difluorobenzotrifluoride | 401-85-4 [sigmaaldrich.com]

- 7. 401-85-4 | 3,5-Difluorobenzotrifluoride - Alachem Co., Ltd. [alachem.co.jp]

The Solubility of 3,5-Difluorobenzotrifluoride in Organic Solvents: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in the Application of Fluorinated Aromatics

3,5-Difluorobenzotrifluoride, a fluorinated aromatic compound, is a molecule of significant interest in the fields of pharmaceutical development and materials science. Its unique electronic properties, conferred by the presence of both difluoro and trifluoromethyl substituents on a benzene ring, make it a valuable building block for the synthesis of novel bioactive molecules and high-performance materials. However, the successful application of this compound is fundamentally linked to its behavior in solution, with solubility being a primary determinant of its utility in synthetic reactions, formulations, and biological assays.

This in-depth technical guide provides a comprehensive overview of the solubility of 3,5-Difluorobenzotrifluoride in organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound. We will delve into the theoretical underpinnings of its solubility, present available data and reasoned estimations, and provide detailed experimental protocols for its determination.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a compound is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent. For 3,5-Difluorobenzotrifluoride, its solubility characteristics are dictated by a combination of factors inherent to its molecular structure.

The trifluoromethyl (-CF3) group is highly lipophilic and contributes to van der Waals interactions. The carbon-fluorine bond is highly polarized, yet the symmetrical nature of the -CF3 group results in a low overall molecular dipole moment. The two fluorine atoms on the aromatic ring further increase the electron-withdrawing nature of the molecule. Consequently, 3,5-Difluorobenzotrifluoride is a relatively nonpolar molecule with a significant hydrophobic character.

Its solubility in organic solvents can be predicted based on the following principles:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Strong van der Waals forces between the fluorinated compound and the nonpolar solvent molecules are expected to lead to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess dipole moments and can engage in dipole-dipole interactions. While 3,5-Difluorobenzotrifluoride has a low overall dipole, localized dipoles can interact favorably with these solvents, leading to moderate to good solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are characterized by their ability to donate hydrogen bonds. Given the absence of hydrogen bond-accepting sites on 3,5-Difluorobenzotrifluoride, its solubility in these solvents is likely to be lower than in nonpolar or polar aprotic solvents.

-

Aqueous Solubility: Due to its hydrophobic nature and the inability to form hydrogen bonds with water, 3,5-Difluorobenzotrifluoride is expected to be practically insoluble in water. This is a common characteristic of many benzotrifluoride derivatives.[1][2]

Solubility Profile of 3,5-Difluorobenzotrifluoride

The following table provides a qualitative and estimated solubility profile for 3,5-Difluorobenzotrifluoride. Researchers are strongly advised to experimentally verify these estimates for their specific applications.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Hexane | Nonpolar | High | Strong van der Waals interactions. |

| Toluene | Nonpolar (Aromatic) | High | Favorable π-π stacking and van der Waals forces. |

| Dichloromethane | Polar Aprotic | High | Similar polarity and good dispersion forces. |

| Diethyl Ether | Polar Aprotic | High | Favorable dipole-induced dipole and dispersion forces. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Good balance of polarity and dispersion forces. |

| Acetone | Polar Aprotic | Moderate | Dipole-dipole interactions contribute to solubility. |

| Acetonitrile | Polar Aprotic | Moderate | Polarity is higher, which may slightly reduce solubility compared to less polar aprotic solvents. |

| Methanol | Polar Protic | Low to Moderate | Hydrogen bonding of the solvent is disrupted without significant solute-solvent hydrogen bonding. |

| Ethanol | Polar Protic | Low to Moderate | Similar to methanol, with slightly better solubility due to the larger alkyl group. |

| Water | Polar Protic | Very Low / Insoluble | High polarity and strong hydrogen bonding network of water disfavors interaction with the nonpolar solute. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data for 3,5-Difluorobenzotrifluoride in a specific solvent, it is essential to perform an experimental determination. The isothermal shake-flask method followed by gravimetric or chromatographic analysis is a robust and widely accepted technique.[4]

Workflow for Experimental Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol: Isothermal Shake-Flask Method

1. Materials and Equipment:

-

3,5-Difluorobenzotrifluoride (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Analytical balance

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Evaporation apparatus (e.g., rotary evaporator or nitrogen stream)

-

(Optional) High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph (GC) with a suitable detector.

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,5-Difluorobenzotrifluoride to a glass vial containing a precisely known volume (e.g., 10 mL) of the chosen organic solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature environment (e.g., 25 °C) and agitate vigorously using an orbital shaker or magnetic stirrer for 24 to 48 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.

-

Filter the collected aliquot through a chemically resistant syringe filter to remove any microscopic solid particles.

-

-

Quantification:

-

Gravimetric Method:

-

Transfer a known volume of the filtered saturated solution to a pre-weighed, clean, and dry evaporation dish.

-

Carefully evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculate the solubility (e.g., in g/L) by dividing the mass of the dissolved solute by the volume of the aliquot taken.

-

-

Chromatographic Method (HPLC/GC):

-

Prepare a series of standard solutions of 3,5-Difluorobenzotrifluoride of known concentrations in the same solvent.

-

Develop a suitable chromatographic method (defining the column, mobile phase/carrier gas, flow rate, and detection wavelength/method).

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.

-

-

Applications in Drug Discovery and Materials Science

The solubility of 3,5-Difluorobenzotrifluoride is a critical parameter that influences its application in several high-technology fields.

-

Drug Discovery: In medicinal chemistry, the introduction of fluorine atoms into a molecule can significantly enhance its metabolic stability, binding affinity, and bioavailability.[5] As a synthetic intermediate, the solubility of 3,5-Difluorobenzotrifluoride in various reaction media dictates the choice of solvents for synthesizing more complex drug candidates. Poor solubility can lead to low reaction yields and purification challenges.

-

Materials Science: Fluorinated polymers and coatings often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy.[6] The solubility of 3,5-Difluorobenzotrifluoride is crucial when it is used as a monomer or an additive in the formulation of these advanced materials. Homogeneous solutions are often required to ensure the uniform properties of the final product.

Logical Relationship of Solubility to Application Success

Caption: Impact of solubility on synthetic and material applications.

Conclusion

While specific quantitative solubility data for 3,5-Difluorobenzotrifluoride remains to be extensively documented, a strong understanding of its physicochemical properties allows for reliable qualitative predictions and the design of robust experimental methods for its precise determination. Its character as a relatively nonpolar, hydrophobic molecule suggests high solubility in nonpolar and polar aprotic organic solvents and poor solubility in polar protic solvents, particularly water. For researchers and developers in the pharmaceutical and materials science sectors, a thorough and experimentally verified understanding of the solubility of 3,5-Difluorobenzotrifluoride is not merely a technical detail but a cornerstone for innovation and success.

References

- Morgado, P., et al. (n.d.).

- Curran, D. P. (1999). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. R Discovery.

- Hefter, G., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.

- Srikanth, A. (n.d.). solubility experimental methods.pptx. SlideShare.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents.

- ChemicalBook. (n.d.). Benzotrifluoride CAS#: 98-08-8.

- (n.d.).

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

- Bouling Chemical Co., Limited. (n.d.). 3,5-Dichlorobenzotrifluoride.

- ChemicalBook. (n.d.). Benzotrifluoride 98-08-8.

- Fu, Y., et al. (2025). Prediction of the solubility of fluorinated gases in ionic liquids by machine learning with COSMO-RS-based descriptors.

- Maul, J., Ostrowski, P., et al. (n.d.). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.

- Ferreira, G. F. S., et al. (2025).

- Curran, D. P., et al. (1999). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Semantic Scholar.

- Najdanovic-Visak, V., et al. (2008). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Green Chemistry, 10(9), 918-928.

- PubChem. (n.d.). 3,4-Dichlorobenzotrifluoride.

- BenchChem. (n.d.). Solubility of 3,5-Dihydroxybenzaldehyde in different organic solvents.

- PubChem. (n.d.). (Trifluoromethyl)benzene.

- PubChem. (n.d.). 3-Chlorobenzotrifluoride.

- Wikipedia. (n.d.). Trifluorotoluene.

Sources

- 1. 3,5-Dichlorobenzotrifluoride Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [boulingchem.com]

- 2. 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzotrifluoride | 98-08-8 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Compound formation and solubility of some aromatic hydrocarbon and fluorocarbon systems - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 3,5-Difluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Spectroscopic Signature of a Key Fluorinated Moiety

3,5-Difluorobenzotrifluoride stands as a significant molecule in the landscape of medicinal and materials chemistry. Its unique substitution pattern, featuring two meta-positioned fluorine atoms and a trifluoromethyl group on the benzene ring, imparts distinct electronic properties that are highly sought after in the design of novel chemical entities. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in various chemical and biological systems.

This in-depth technical guide provides a comprehensive overview of the spectral data for 3,5-Difluorobenzotrifluoride, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes data from closely related fluorinated aromatic compounds to provide a robust and predictive analysis. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a reliable framework for researchers working with this and similar fluorinated molecules. The synthesis of 2,5- and 3,5-difluorobenzotrifluoride has been described, indicating its accessibility for experimental studies[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted View of the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3,5-Difluorobenzotrifluoride, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its atomic connectivity and electronic environment.

¹H NMR Spectroscopy: Probing the Aromatic Protons

Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum of 3,5-Difluorobenzotrifluoride is expected to be relatively simple, exhibiting two distinct signals corresponding to the two types of aromatic protons.

-

H-2 and H-6 protons: These two protons are chemically equivalent and will appear as a single signal. Due to coupling with the adjacent fluorine atoms at C-3 and C-5, this signal is predicted to be a triplet.

-

H-4 proton: This proton is unique and will appear as a separate signal. It is expected to be a triplet due to coupling with the two meta-positioned fluorine atoms.

The electron-withdrawing nature of the two fluorine atoms and the trifluoromethyl group will cause a downfield shift for all aromatic protons compared to benzene.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard approach for acquiring a high-quality ¹H NMR spectrum of 3,5-Difluorobenzotrifluoride is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a spectrometer with a field strength of at least 400 MHz.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-15 ppm, centered around 7-8 ppm.

-

Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).